molecular formula C12H28Cu4I4N4 B3101818 Bis(N,N'-dimethylpiperazine)tetra[copper(I) iodide] CAS No. 1401708-91-5

Bis(N,N'-dimethylpiperazine)tetra[copper(I) iodide]

Cat. No.: B3101818
CAS No.: 1401708-91-5
M. Wt: 990.2 g/mol
InChI Key: CRSWMJMJMMUXLX-UHFFFAOYSA-J
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Description

Bis(N,N’-dimethylpiperazine)tetra[copper(I) iodide] is a metal-organic framework (MOF) composed of copper(I) iodide and N,N’-dimethylpiperazine. This compound is known for its porous and photoluminescent properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(N,N’-dimethylpiperazine)tetra[copper(I) iodide] typically involves the reaction of copper(I) iodide with N,N’-dimethylpiperazine under controlled conditions. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide at elevated temperatures. The resulting product is then purified through recrystallization or other purification techniques .

Industrial Production Methods

While specific industrial production methods for Bis(N,N’-dimethylpiperazine)tetra[copper(I) iodide] are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification methods to achieve high yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Bis(N,N’-dimethylpiperazine)tetra[copper(I) iodide] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) complexes, while substitution reactions can produce a variety of copper(I) complexes with different ligands .

Scientific Research Applications

Bis(N,N’-dimethylpiperazine)tetra[copper(I) iodide] has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(N,N’-dimethylpiperazine)tetra[copper(I) iodide] stands out due to its unique combination of porosity and photoluminescence. This makes it particularly useful in applications requiring both properties, such as in the development of advanced sensors and photoluminescent materials .

Properties

IUPAC Name

1,4-dimethylpiperazine;iodocopper
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H14N2.4Cu.4HI/c2*1-7-3-5-8(2)6-4-7;;;;;;;;/h2*3-6H2,1-2H3;;;;;4*1H/q;;4*+1;;;;/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSWMJMJMMUXLX-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C.CN1CCN(CC1)C.[Cu]I.[Cu]I.[Cu]I.[Cu]I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28Cu4I4N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

990.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(N,N'-dimethylpiperazine)tetra[copper(I) iodide]
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Bis(N,N'-dimethylpiperazine)tetra[copper(I) iodide]
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